MOTS-c mechanism of action in skeletal muscle
MOTS-c mechanism of action in skeletal muscle
An In-depth Technical Guide on the Core Mechanism of Action of MOTS-c in Skeletal Muscle
Introduction
MOTS-c (mitochondrial open reading frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of metabolic homeostasis.[1][2] Initially identified in 2015, MOTS-c is recognized for its role as a mitokine—a mitochondrial-derived signaling peptide that can act both within the cell and systemically as a hormone-like factor.[3][4] It primarily targets skeletal muscle, where it exerts significant influence over glucose metabolism, insulin sensitivity, and muscle mass regulation.[3][5] Its expression is induced by exercise, and it is considered an "exercise mimetic" due to its ability to replicate many of the beneficial metabolic effects of physical activity.[1][6][7] This guide provides a detailed overview of the molecular mechanisms through which MOTS-c functions in skeletal muscle, supported by quantitative data and experimental methodologies for researchers and drug development professionals.
Core Signaling Pathways of MOTS-c in Skeletal Muscle
MOTS-c exerts its effects through multiple interconnected signaling pathways. The two most prominent and well-characterized pathways involve the activation of AMP-activated protein kinase (AMPK) and the direct binding and activation of Casein Kinase 2 (CK2).
AMPK Pathway Activation
A primary mechanism by which MOTS-c enhances metabolic function in skeletal muscle is through the activation of the AMPK pathway.[3][6] MOTS-c inhibits the folate cycle, which leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[2][8] AICAR is an endogenous activator of AMPK, a master regulator of cellular energy homeostasis.[6][8] Activated AMPK promotes glucose uptake by stimulating the translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhances fatty acid oxidation.[3][9] This action improves insulin sensitivity and overall metabolic flexibility in the muscle.[2][5]
CK2-AKT-FOXO1 Pathway and Muscle Atrophy Regulation
More recently, Casein Kinase 2 (CK2) has been identified as a direct and functional binding target of MOTS-c.[10][11] In skeletal muscle, MOTS-c binding activates CK2, initiating a signaling cascade that protects against muscle atrophy.[10][11] Activated CK2 inhibits Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway.[4][12] The inhibition of PTEN leads to increased phosphorylation and activation of AKT.[4][13] Activated AKT, in turn, phosphorylates and inhibits the Forkhead Box O1 (FOXO1) transcription factor.[4][14] Since FOXO1 promotes the expression of genes involved in muscle wasting, including myostatin, its inhibition by the MOTS-c/CK2/AKT axis leads to a reduction in muscle atrophy signaling.[4][13]
Quantitative Data on MOTS-c Effects
The biological effects of MOTS-c in skeletal muscle have been quantified in numerous preclinical studies. The following tables summarize key findings related to its expression, impact on physical performance, and influence on muscle cell differentiation.
| Parameter | Model | Observation | Fold Change/Percentage Increase | Reference |
| Endogenous Expression | Human Skeletal Muscle (Vastus Lateralis) | Post-exercise (stationary bike) | ~11.9-fold increase | [15][16] |
| Human Plasma | Post-exercise (stationary bike) | ~1.5-fold increase | [15][16] | |
| Rodent Skeletal Muscle | 4-8 weeks of voluntary running | ~1.5 to 5-fold increase | [17][18] | |
| Physical Performance | Untrained Mice | Single dose (15 mg/kg) MOTS-c | 12% increase in running time | [18] |
| Untrained Mice | Single dose (15 mg/kg) MOTS-c | 15% increase in running distance | [18] | |
| Old Mice (22 mo.) | Two-week MOTS-c treatment | ~2-fold increase in treadmill capacity | [7] | |
| Glucose Metabolism | Human Skeletal Muscle Cells | MOTS-c Treatment | Significant increase in 2-deoxy-d-glucose (2DG) uptake | [10] |
| High-Fat Diet Fed Mice | MOTS-c Treatment | Prevention of diet-induced insulin resistance | [2][3] | |
| Myoblast Differentiation | C2C12 Murine Myoblasts | 6-day MOTS-c (10 nM) incubation | Increased myogenin gene expression | [19] |
| C2C12 Murine Myoblasts | 6-day MOTS-c (10 & 100 nM) incubation | Increased MyoD protein expression | [19] |
Key Experimental Methodologies
The study of MOTS-c's mechanism of action relies on a variety of established in vivo and in vitro experimental protocols.
In Vivo Assessment of Metabolic Function
A common workflow to assess the systemic effects of MOTS-c involves using mouse models of metabolic stress, such as diet-induced obesity or aging, followed by functional and molecular analyses.
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Animal Models : C57BL/6J mice are commonly used. To induce metabolic dysfunction, models include high-fat diet (HFD) feeding or the use of aged mice (e.g., >20 months old).[3][10]
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MOTS-c Administration : MOTS-c is typically administered via intraperitoneal (IP) injections at doses ranging from 0.5 mg/kg to 15 mg/kg daily.[18][20]
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Metabolic Phenotyping : Glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) are performed to assess whole-body glucose homeostasis and insulin sensitivity.[3]
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Tissue Analysis : At the end of the study, skeletal muscles (e.g., gastrocnemius, soleus) are harvested. Western blotting is used to quantify the phosphorylation status and total protein levels of key signaling molecules like AKT, AMPK, and FOXO1.[4] Quantitative PCR (qPCR) is used to measure the expression of target genes.[19]
In Vitro Glucose Uptake Assay
To directly measure the effect of MOTS-c on muscle cell glucose metabolism, a 2-deoxy-D-glucose (2DG) uptake assay is frequently employed using cultured myotubes.
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Cell Lines : Murine C2C12 or rat L6 myoblasts are standard choices. They are differentiated into myotubes to create a model of mature muscle fibers.[4][19]
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Treatment : Differentiated myotubes are treated with MOTS-c at various concentrations (e.g., 1-10 µM). To probe specific pathways, inhibitors such as CX-4945 (a CK2 inhibitor) can be co-administered.[10][20]
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Glucose Uptake Measurement : Cells are typically starved of glucose for a short period before being incubated with radio-labeled 2-deoxy-D-glucose (a glucose analog that is taken up but not fully metabolized).[10]
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Quantification : After incubation, cells are washed and lysed. The amount of radioactivity inside the cells is measured using a scintillation counter, which serves as a direct measure of glucose uptake. Results are often normalized to the total protein concentration in each sample.[10]
References
- 1. MOTS-c - Wikipedia [en.wikipedia.org]
- 2. The mitochondrial-derived peptide MOTS-c promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOTS-c: an equal opportunity insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News and Research: MOTS-c as an exercise mimetic [geneticlifehacks.com]
- 8. mdpi.com [mdpi.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. biotechpeptides.com [biotechpeptides.com]
- 15. biorxiv.org [biorxiv.org]
- 16. peptidesciences.com [peptidesciences.com]
- 17. mots-c-increases-in-skeletal-muscle-following-long-term-physical-activity-and-improves-acute-exercise-performance-after-a-single-dose - Ask this paper | Bohrium [bohrium.com]
- 18. MOTS-c increases in skeletal muscle following long-term physical activity and improves acute exercise performance after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 20. researchgate.net [researchgate.net]
